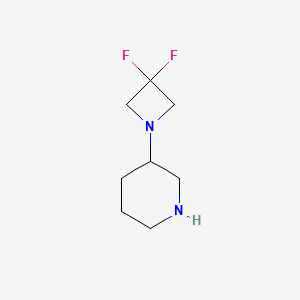
3-(3,3-Difluoroazetidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluoroazetidin-1-yl)piperidine is a novel chemical compound that has garnered significant interest in various fields of science and industry It is known for its unique structure, which includes a difluoroazetidine ring attached to a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoroazetidin-1-yl)piperidine typically involves the reaction of piperidine with a difluoroazetidine precursor. One common method includes the nucleophilic substitution reaction where piperidine reacts with 3,3-difluoroazetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to achieve high yield and purity of the product. Key parameters such as reaction time, temperature, and the concentration of reactants are carefully controlled. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Difluoroazetidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoroazetidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidine derivatives, while reduction can produce partially or fully reduced piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(3,3-Difluoroazetidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)piperidine involves its interaction with specific molecular targets. The difluoroazetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,3-Difluoroazetidin-1-yl)morpholine
- 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine
- 3-(3,3-Difluoroazetidin-1-yl)azetidine
Uniqueness
3-(3,3-Difluoroazetidin-1-yl)piperidine is unique due to its specific combination of a difluoroazetidine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, or biological activity, depending on the context of its use.
Propiedades
Fórmula molecular |
C8H14F2N2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(3,3-difluoroazetidin-1-yl)piperidine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-2-1-3-11-4-7/h7,11H,1-6H2 |
Clave InChI |
VLONUSAKKKZFCL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N2CC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)
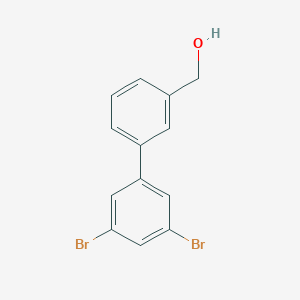
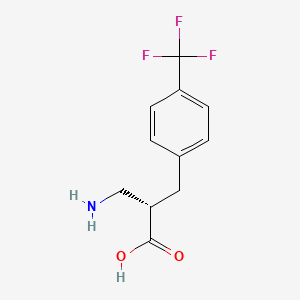
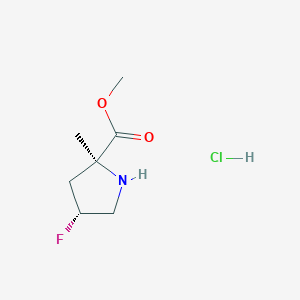
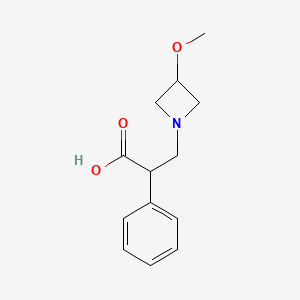
![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15227150.png)
![2-amino-1-[(2S)-2-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15227158.png)

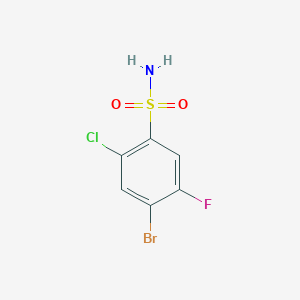
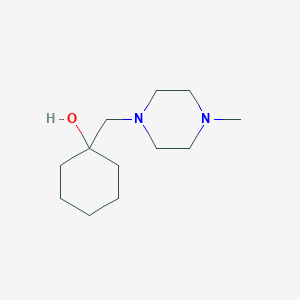
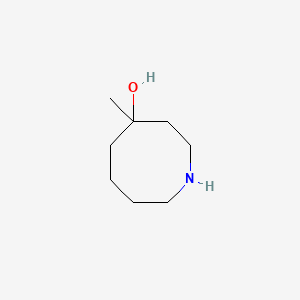

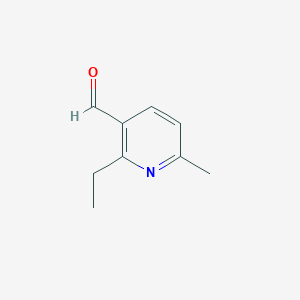
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)
